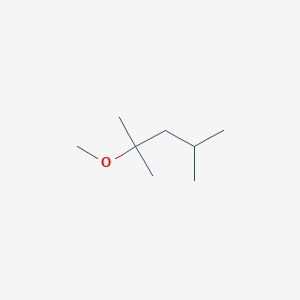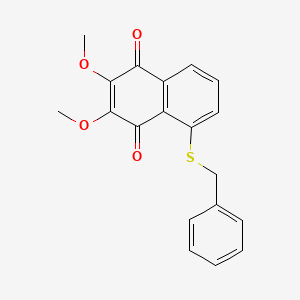![molecular formula C31H26N4O4S B14141667 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide CAS No. 676614-72-5](/img/structure/B14141667.png)
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxy group, a diazenyl linkage, and a sulfonyl amine group, making it a versatile molecule for research and industrial applications.
準備方法
The synthesis of 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, including diazotization, coupling reactions, and amide formation. The general synthetic route can be summarized as follows:
Diazotization: The starting material, aniline derivative, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.
Amide Formation: The resulting azo compound undergoes further reactions with carboxylic acid derivatives to form the final amide product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
化学反応の分析
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form amine derivatives.
Substitution: The sulfonyl amine group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage allows it to form stable complexes with metal ions, while the sulfonyl amine group can interact with proteins and enzymes. These interactions can modulate various biological processes, leading to its observed effects.
類似化合物との比較
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
1-hydroxy-4-[(E)-(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide: Similar structure but with a methoxy group instead of a methyl group.
1-hydroxy-4-[(E)-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide: Contains a fluorine atom, which can alter its chemical and biological properties.
特性
CAS番号 |
676614-72-5 |
|---|---|
分子式 |
C31H26N4O4S |
分子量 |
550.6 g/mol |
IUPAC名 |
1-hydroxy-4-[[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H26N4O4S/c1-20-12-15-24(16-13-20)40(38,39)35-23-14-17-28(21(2)18-23)33-34-29-19-27(30(36)26-11-7-6-10-25(26)29)31(37)32-22-8-4-3-5-9-22/h3-19,35-36H,1-2H3,(H,32,37) |
InChIキー |
VXMJLPJEVCSJDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)NC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


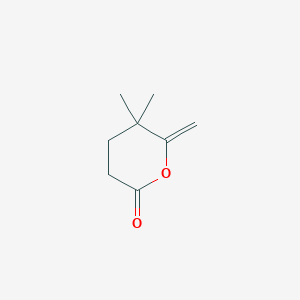
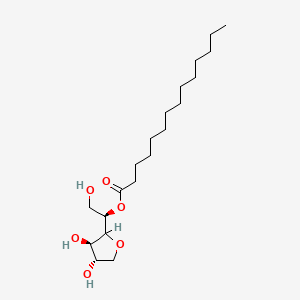

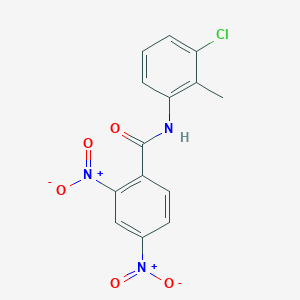
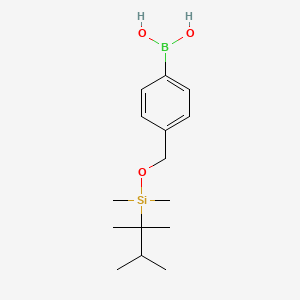

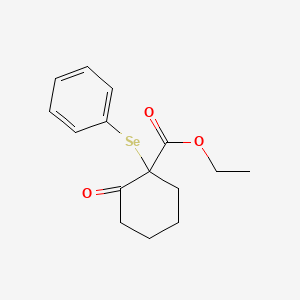
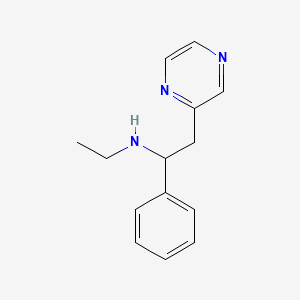
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
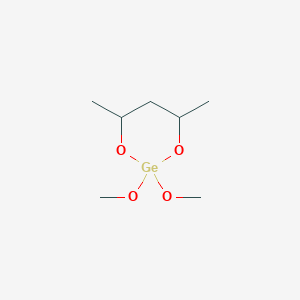
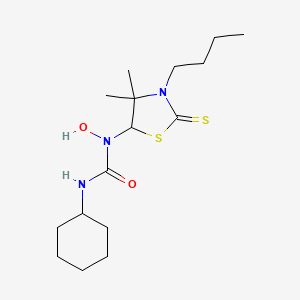
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
